2-(2-(2-Bromoethoxy)ethoxy)ethan-1-amine, also known as Bromo-PEG3-amine, is a chemical compound with the molecular formula C6H14BrNO2 and a molecular weight of 216.09 g/mol. It features a branched structure that includes a bromine atom, which serves as an excellent leaving group in nucleophilic substitution reactions. The presence of a hydroxyl group enhances its solubility in aqueous environments, making it suitable for various applications in biochemistry and medicinal chemistry .
The synthesis of 2-(2-(2-Bromoethoxy)ethoxy)ethan-1-amine typically involves the following steps:
This compound has several noteworthy applications:
Several compounds share structural similarities with 2-(2-(2-Bromoethoxy)ethoxy)ethan-1-amine. Below is a comparison highlighting their uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-Bromo-2-(2-(2-bromoethoxy)ethoxy)ethane | C8H16Br3O3 | Contains multiple bromine atoms; more complex structure |
| 1-(2-Bromoethoxy)-2-(2-methoxyethoxy)ethane | C8H16BrO3 | Incorporates methoxy groups; different reactivity |
| Bromo-PEG3-alcohol | C6H13BrO3 | Lacks amine functionality; primarily used as a linker |
The uniqueness of 2-(2-(2-Bromoethoxy)ethoxy)ethan-1-amine lies in its amine group, which allows for diverse reactivity not present in other similar compounds. This feature enhances its applicability in medicinal chemistry and bioconjugation processes .